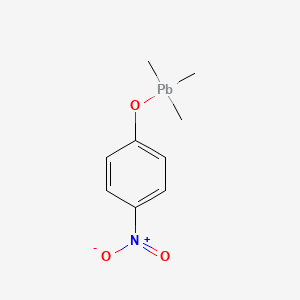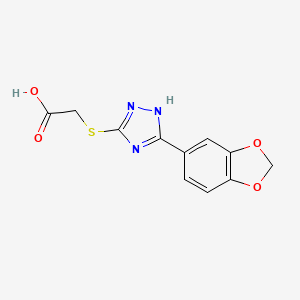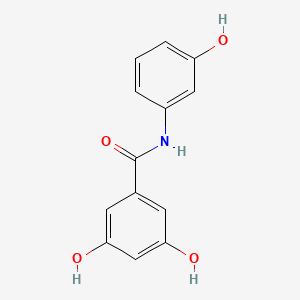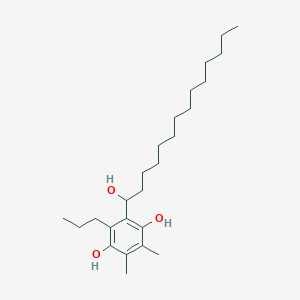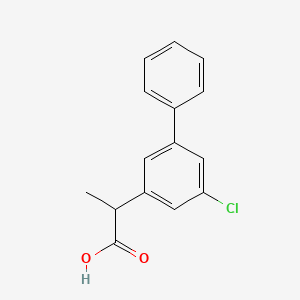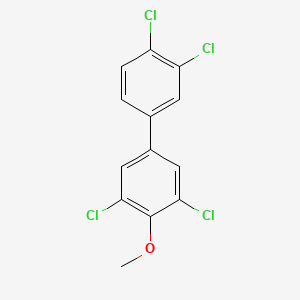
1,1'-Biphenyl, 3,3',4',5-tetrachloro-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- is a chlorinated biphenyl compound It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- typically involves the chlorination of biphenyl followed by the introduction of a methoxy group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and methoxylation. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced separation techniques such as distillation and chromatography ensures the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the biphenyl structure.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- involves its interaction with various molecular targets. The chlorine atoms and methoxy group influence its reactivity and binding affinity to biological molecules. It can disrupt cellular processes by interacting with enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Similar in structure but with different chlorine substitution patterns.
1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-: Another chlorinated biphenyl with different substitution positions.
1,1’-Biphenyl, 3,3’,5,5’-tetrachloro-: Differing in the positions of chlorine atoms.
Uniqueness
1,1’-Biphenyl, 3,3’,4’,5-tetrachloro-4-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
75403-32-6 |
|---|---|
Fórmula molecular |
C13H8Cl4O |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
1,3-dichloro-5-(3,4-dichlorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H8Cl4O/c1-18-13-11(16)5-8(6-12(13)17)7-2-3-9(14)10(15)4-7/h2-6H,1H3 |
Clave InChI |
PSLJVWMJTZLGDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


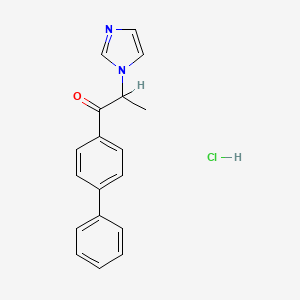
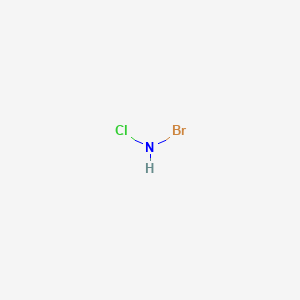
![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)

![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

